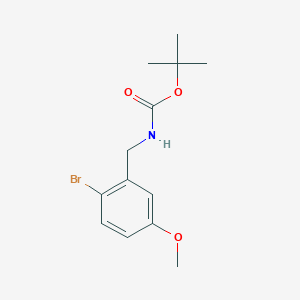

Tert-butyl (2-bromo-5-methoxybenzyl)carbamate

Übersicht

Beschreibung

“Tert-butyl (2-bromo-5-methoxybenzyl)carbamate” is a chemical compound with the molecular formula C13H18BrNO3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “Tert-butyl (2-bromo-5-methoxybenzyl)carbamate” could potentially involve the use of tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It could also involve the use of 5-bromo-3-(tert-butyl)-2-methoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of “Tert-butyl (2-bromo-5-methoxybenzyl)carbamate” consists of a benzyl group attached to a carbamate group. The benzyl group contains a bromine atom and a methoxy group .Wissenschaftliche Forschungsanwendungen

Palladium(II) and Gold(I) Complexes Synthesis

Researchers have synthesized and structurally studied Palladium(II) and Gold(I) complexes using a new O-functionalized N-heterocyclic carbene ligand derived from the reaction of 2-methoxybenzyl bromide and tert-butylimidazole. These complexes have shown promise in catalytic applications, showcasing the potential utility of tert-butyl (2-bromo-5-methoxybenzyl)carbamate derivatives in the development of catalytic agents (Ray, Shaikh, & Ghosh, 2007).

Benzolactams Synthesis

Another study explored the reaction of 1-(2'-bromo-3',4'-dialkoxybenzyl)-1,2,3,4-tetrahydroisoquinoline carbamates with alkyllithium to produce 8-oxoberbines, which were then further reacted to produce various addition products. This research highlights the utility of tert-butyl (2-bromo-5-methoxybenzyl)carbamate derivatives in the synthesis of complex organic molecules (Orito et al., 2000).

Molecular Structure Studies

The molecular structures of compounds like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole have been determined through X-ray diffraction studies. Such research underscores the importance of tert-butyl (2-bromo-5-methoxybenzyl)carbamate derivatives in facilitating the understanding of molecular geometries and intermolecular interactions (Abonía et al., 2007).

Development of Novel Protecting Groups

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrates the role of tert-butyl (2-bromo-5-methoxybenzyl)carbamate derivatives in developing intermediates for biologically active compounds. This showcases its potential application in pharmaceutical synthesis and the development of novel protecting groups (Zhao et al., 2017).

Safety and Hazards

The safety data sheet for “Tert-butyl (2-bromo-5-methoxybenzyl)carbamate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Target of Action

It’s known that carbamate compounds often interact with enzymes such as acetylcholinesterase, influencing neurotransmission .

Mode of Action

The compound contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions . The methoxy group may also participate in nucleophilic substitution reactions .

Biochemical Pathways

Based on its structural similarity to other carbamates, it may influence cholinergic neurotransmission .

Pharmacokinetics

The compound’s molecular weight (28715 g/mol ) and LogP value (3.413 ) suggest it may have good bioavailability .

Result of Action

Carbamates are generally known to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged neurotransmission .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-bromo-5-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-7-10(17-4)5-6-11(9)14/h5-7H,8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMICQKLIMSXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628996 | |

| Record name | tert-Butyl [(2-bromo-5-methoxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-methoxy-benzyl)-carbamic acid tert-butyl ester | |

CAS RN |

478375-35-8 | |

| Record name | tert-Butyl [(2-bromo-5-methoxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-2-ethanol](/img/structure/B3059431.png)

![1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059442.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)

![1-[3-(3-Methoxyphenyl)-5-isoxazolyl]methanamine hydrochloride](/img/structure/B3059449.png)